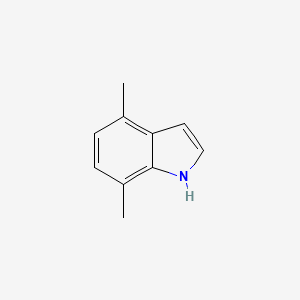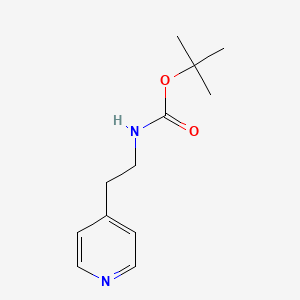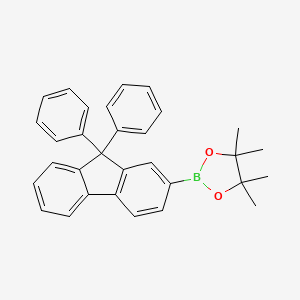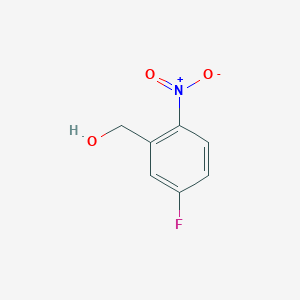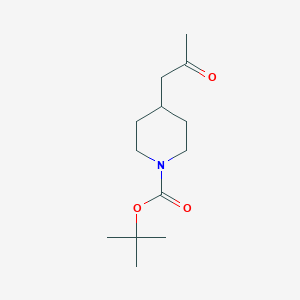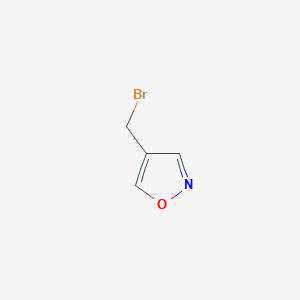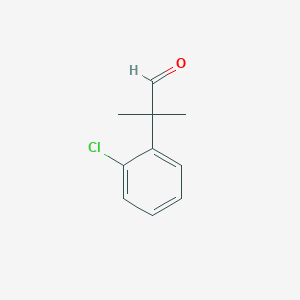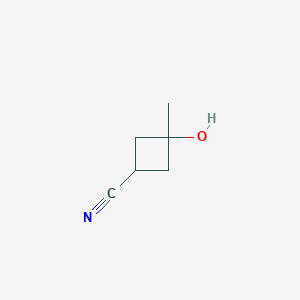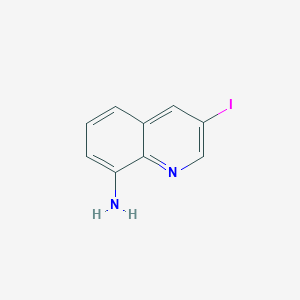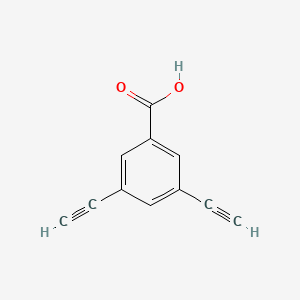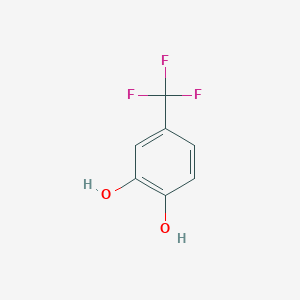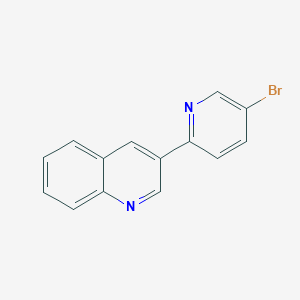
3-(5-Bromo-pyridin-2-yl)-quinoline
Übersicht
Beschreibung
The compound "3-(5-Bromo-pyridin-2-yl)-quinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a bromine atom on the pyridine ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a one-step synthesis of substituted quinoline derivatives has been reported using acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . Additionally, multicomponent reactions in ionic liquids have been utilized to synthesize pyrimido[4,5-b]quinoline derivatives, offering advantages such as high yields and environmentally benign procedures . Although these methods do not directly pertain to the synthesis of "3-(5-Bromo-pyridin-2-yl)-quinoline," they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For example, the structure of 3-bromomethyl-2-chloro-quinoline has been determined, revealing a planar conformation for the pyridine ring and the presence of intramolecular hydrogen bonding interactions . These structural insights are crucial for understanding the reactivity and interaction of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, which are influenced by the substituents on the quinoline ring. The introduction of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of such compounds can be further explored through structure-activity relationship studies, as demonstrated by the synthesis and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives with potent antagonism against histamine and platelet-activating factor .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The presence of halogen substituents, such as bromine, can affect the compound's boiling point, melting point, solubility, and stability. These properties are essential for the compound's application in chemical synthesis and pharmaceutical development. The X-ray structure analysis of a related compound, 3-bromomethyl-2-chloro-quinoline, provides valuable information regarding the crystal packing and intermolecular interactions, which can influence the compound's physical state and reactivity .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize a series of novel pyridine derivatives .
- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
-
Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .
- Results : The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)°. In the crystal, molecules are linked by N—H O and C—H O hydrogen bonds generating bifurcated R 2 1 (5) ring motifs, which in turn lead to [110] chains .
-
Synthesis of Novel Pyridine Derivatives
- Application : The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize a series of novel pyridine derivatives .
- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
-
Biological Activities
- Application : The synthesized pyridine derivatives from the above method were investigated for their anti-thrombolytic, biofilm inhibition and haemolytic activities .
- Method : The biological activities of the synthesized pyridine derivatives were tested in vitro .
- Results : Among all the synthesized compounds, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .
-
Efficient Synthesis of Novel Pyridine-Based Derivatives
- Application : The compound can be used in the efficient synthesis of novel pyridine-based derivatives .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids is used .
- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
-
Halogen–Metal Exchange
- Application : The compound can be used in halogen–metal exchange reactions .
- Method : A solution of 3,5-dibromo-2-hydroxypyridine in dry THF at 0 °C was added a 2 M solution of i-PrMgCl in THF during 5 min .
- Results : This method could potentially lead to the synthesis of 5-Bromo-3-hydroxyethynyl-pyridin-2-ol .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds could involve further investigation of their synthesis, characterization, and potential applications. For instance, the Suzuki cross-coupling reaction could be explored further for the synthesis of novel pyridine derivatives . Additionally, these compounds could be investigated for their potential biological activities and applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBUVGZASOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478025 | |
| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-pyridin-2-yl)-quinoline | |
CAS RN |
569350-78-3 | |
| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

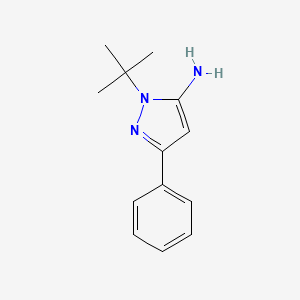
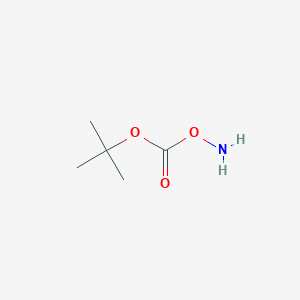
![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)
